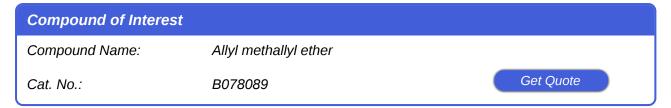


# Spectroscopic Profile of Allyl Methallyl Ether: A Technical Guide

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#### Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **allyl methallyl ether** (CAS 14289-96-4), a key intermediate in various chemical syntheses. Due to the limited availability of published, comprehensive raw spectroscopic data for **allyl methallyl ether**, this document presents representative data from a structurally similar compound, diallyl ether (CAS 557-40-4). This approach allows for a detailed illustration of the expected spectral features and serves as a practical guide for researchers and professionals in drug development and chemical synthesis. The methodologies provided herein are standardized protocols applicable to the analysis of volatile liquid ethers.

## **Spectroscopic Data Summary**

The following tables summarize the expected <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry data for a compound with the structural features of an allyl ether. The data presented is that of diallyl ether and is intended to be representative of **allyl methallyl ether**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of Diallyl Ether (Representative for **Allyl Methallyl Ether**)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
5.91	ddt	2H	-CH=CH2
5.27	dq	2H	=CH2 (trans)
5.17	dq	2H	=CH <sub>2</sub> (cis)
3.99	dt	4H	-O-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Instrument: 300 MHz Bruker AC-300. Source: PubChem CID 11194[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data of Diallyl Ether (Representative for **Allyl Methallyl Ether**)

Chemical Shift (δ) ppm	Assignment
134.8	-CH=
116.9	=CH <sub>2</sub>
71.8	-O-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>. Source: PubChem CID 11194[1]

Table 3: Infrared (IR) Spectroscopy Data of Diallyl Ether (Representative for **Allyl Methallyl Ether**)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3080	m	=C-H stretch
2980, 2920	m	C-H stretch (sp³)
1648	S	C=C stretch
1100	S	C-O-C stretch
995, 925	S	=C-H bend (out of plane)



s = strong, m = medium. Source: PubChem CID 11194 (ATR-IR)[1]

Table 4: Mass Spectrometry (GC-MS) Data of Diallyl Ether (Representative for **Allyl Methallyl Ether**)

m/z	Relative Intensity (%)	Assignment
41	100	[C₃H₅]+ (Allyl cation)
39	38.3	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
42	22.1	[C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
69	14.6	[M-C₂H₅] <sup>+</sup>
98	low	[M]+ (Molecular ion)

Source: PubChem CID 11194, MassBank of North America (MoNA)[1]

# **Experimental Protocols**

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- 1. Sample Preparation:
- Approximately 5-25 mg of the liquid sample (e.g., allyl methallyl ether) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry 5 mm NMR tube.
   [2][3]
- The solution is thoroughly mixed to ensure homogeneity.
- For <sup>13</sup>C NMR, a higher concentration (20-50 mg) may be used to improve the signal-to-noise ratio.[3]

#### 2. <sup>1</sup>H NMR Acquisition:

- The NMR spectrometer is tuned to the proton frequency (e.g., 300 or 400 MHz).
- The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.



- The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution. [3]
- A standard one-pulse <sup>1</sup>H NMR experiment is performed. Key acquisition parameters include:
- Pulse angle: 30-90 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 (can be adjusted based on sample concentration)

#### 3. 13C NMR Acquisition:

- The spectrometer is tuned to the carbon-13 frequency (e.g., 75 or 100 MHz).
- A proton-decoupled <sup>13</sup>C NMR experiment is typically performed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
- Key acquisition parameters include:
- Pulse angle: 30-45 degrees
- · Acquisition time: 1-2 seconds
- · Relaxation delay: 2-5 seconds
- Number of scans: 128-1024 or more, depending on the sample concentration.[4]

### Infrared (IR) Spectroscopy

- 1. Sample Preparation (Attenuated Total Reflectance ATR):
- A drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5][6]
- Ensure the crystal is clean before applying the sample.

#### 2. IR Spectrum Acquisition:

- The ATR accessory is placed in the sample compartment of the FTIR spectrometer.
- A background spectrum of the clean, empty ATR crystal is collected.
- The sample is applied to the crystal, and the sample spectrum is recorded.
- The spectrum is typically collected over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.
- The final spectrum is presented in terms of transmittance or absorbance.

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

1. Sample Preparation:



- A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 μg/mL.[7]
- The solution is transferred to a 2 mL GC autosampler vial.
- 2. GC-MS System and Conditions:
- Gas Chromatograph:
- Injector: Split/splitless injector, operated in splitless mode for dilute samples. Injector temperature: 250 °C.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness) is commonly used for volatile organic compounds.[8]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
- Oven Temperature Program: An initial temperature of 40-50 °C held for 2-5 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.[8]
- · Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 35-500.
- Ion Source Temperature: 230 °C.[8]
  Transfer Line Temperature: 280 °C.[8]

## **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like **allyl methallyl ether**.

Caption: Workflow for Spectroscopic Analysis of a Liquid Sample.

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